molecular formula C25H33NO3Si B118743 (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one CAS No. 155371-59-8

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one

Cat. No.: B118743
CAS No.: 155371-59-8
M. Wt: 423.6 g/mol
InChI Key: RKMPTVJJXUTDCL-XZOQPEGZSA-N
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Description

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl and Phenyl Groups: These groups can be introduced through acylation and arylation reactions.

    Protection of the Hydroxyl Group: The triisopropylsilyl group is often used as a protecting group for hydroxyl functionalities.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, azetidinones are studied for their potential therapeutic properties. They may exhibit antibacterial, antifungal, or antiviral activities, making them candidates for drug development.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one depends on its specific biological target. Generally, azetidinones may inhibit enzymes or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: These are also β-lactam antibiotics with a four-membered ring structure.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.

    Carbapenems: Broad-spectrum β-lactam antibiotics with a slightly different ring structure.

Uniqueness

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is unique due to its specific substituents and stereochemistry, which may confer distinct chemical and biological properties compared to other azetidinones.

Properties

IUPAC Name

(3R,4S)-1-benzoyl-4-phenyl-3-tri(propan-2-yl)silyloxyazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO3Si/c1-17(2)30(18(3)4,19(5)6)29-23-22(20-13-9-7-10-14-20)26(25(23)28)24(27)21-15-11-8-12-16-21/h7-19,22-23H,1-6H3/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMPTVJJXUTDCL-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578524
Record name (3R,4S)-1-Benzoyl-4-phenyl-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155371-59-8
Record name (3R,4S)-1-Benzoyl-4-phenyl-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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